molecular formula C8H16N2 B1396044 3-(Pyrrolidin-1-yl)cyclobutan-1-amine CAS No. 952417-62-8

3-(Pyrrolidin-1-yl)cyclobutan-1-amine

Cat. No. B1396044
M. Wt: 140.23 g/mol
InChI Key: SDCMTTFEMUUERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrrolidin-1-yl)cyclobutan-1-amine” is a compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used in research and development .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “3-(Pyrrolidin-1-yl)cyclobutan-1-amine”, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . Other methods include the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-yl)cyclobutan-1-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

Research by Petz et al. (2019) focused on synthesizing new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline, followed by a fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).

Synthesis of Pyrrolidines

Carson and Kerr (2005) developed a diastereoselective synthesis of pyrrolidines through a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Yb(OTf)3. This method resulted in pyrrolidines with a cis relationship between substituents at the 2- and 5-positions, demonstrating a significant diastereoselectivity (Carson & Kerr, 2005).

Key Intermediate in Antibiotic Synthesis

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in preparing premafloxacin, an antibiotic developed for veterinary pathogens. Their process involved an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Development of Melanin-Concentrating Hormone Receptor-1 Antagonists

Huang et al. (2005) discovered derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine as potent MCH-R1 antagonists, significant in developing treatments for related disorders (Huang et al., 2005).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCMTTFEMUUERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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